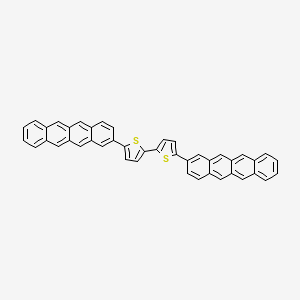
5,5'-Di(tetracen-2-yl)-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one: is a heterocyclic compound that belongs to the oxadiazinone family This compound is characterized by a six-membered ring containing oxygen and nitrogen atoms, which contributes to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which is then cyclized using acetic anhydride to yield the desired oxadiazinone compound. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of (6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions: (6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxadiazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The oxadiazinone ring can undergo substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxadiazinone derivatives with additional oxygen functionalities.
Reduction: Reduced oxadiazinone compounds with altered ring structures.
Substitution: Substituted oxadiazinone derivatives with various functional groups.
科学的研究の応用
Chemistry: (6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is used as a building block in organic synthesis. Its unique ring structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, (6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of (6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.
類似化合物との比較
2-Methyl-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the phenyl group, resulting in different chemical properties and reactivity.
6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the methyl group, affecting its stability and biological activity.
2-Methyl-6-phenyl-4H-1,3,4-thiadiazin-5(6H)-one: Contains a sulfur atom instead of oxygen, leading to distinct chemical behavior.
Uniqueness: (6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is unique due to the presence of both methyl and phenyl groups, which enhance its stability and reactivity. These substituents also contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activity.
特性
CAS番号 |
844633-96-1 |
|---|---|
分子式 |
C44H26S2 |
分子量 |
618.8 g/mol |
IUPAC名 |
2-tetracen-2-yl-5-(5-tetracen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C44H26S2/c1-3-7-29-19-39-25-35-23-33(11-9-31(35)21-37(39)17-27(29)5-1)41-13-15-43(45-41)44-16-14-42(46-44)34-12-10-32-22-38-18-28-6-2-4-8-30(28)20-40(38)26-36(32)24-34/h1-26H |
InChIキー |
MKIIVQIOZYTIPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=C4C=C(C=CC4=CC3=CC2=C1)C5=CC=C(S5)C6=CC=C(S6)C7=CC8=CC9=CC1=CC=CC=C1C=C9C=C8C=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-{5-[(tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentyl}piperidine](/img/structure/B14195254.png)
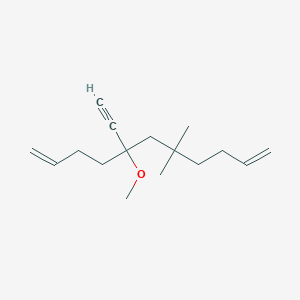
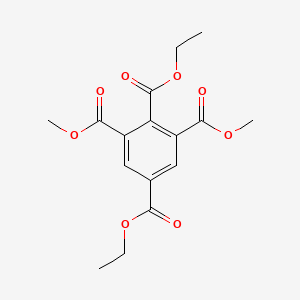
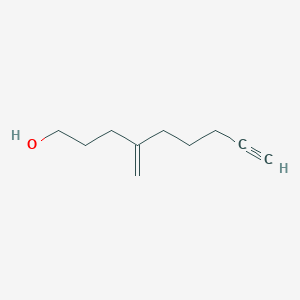

![Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate](/img/structure/B14195282.png)
![4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14195286.png)
![N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide](/img/structure/B14195294.png)
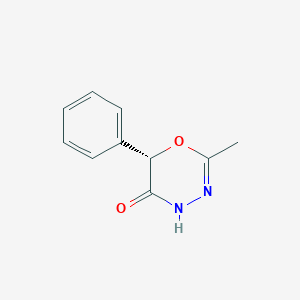
![2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14195315.png)
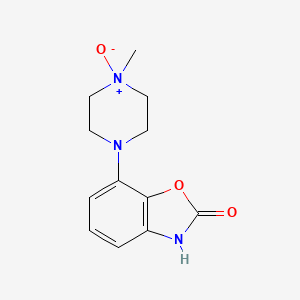
![2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide](/img/structure/B14195333.png)
![N-[1-(Biphenyl-4-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B14195338.png)
![O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14195346.png)
